1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-
Description
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- (CAS 69673-85-4) is a substituted propanone derivative featuring a hydroxyl group, a methyl group at the C2 position, and a para-substituted 1-methylethenylphenyl moiety. While direct physicochemical data for this compound are sparse, structural analogs suggest it is likely a photoactive molecule with applications in polymer chemistry, such as a photoinitiator or crosslinking agent.
Properties
CAS No. |
101649-40-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-1-(4-prop-1-en-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-5-7-11(8-6-10)12(14)13(3,4)15/h5-8,15H,1H2,2-4H3 |
InChI Key |
IJBSPUKPEDBNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(=O)C(C)(C)O |
Related CAS |
115055-18-0 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Pathway
The most well-documented method involves a three-step sequence starting from substituted anilines, as detailed in US Patent 6211413B1. For the target compound, 4-(1-methylethenyl)aniline serves as the precursor. Diazotization is achieved using sodium nitrite in acidic aqueous media (HCl or H₂SO₄) at 0–5°C, forming the diazonium chloride intermediate. Subsequent coupling with acetaldoxime (CH₃C(=NOH)CH₃) occurs in the presence of catalytic CuSO₄ (3–6 mol%) at pH 3–5 and −5 to 0°C, yielding the oxime intermediate. Hydrolysis with dilute HCl or H₂SO₄ at pH < 2 affords the final ketone.
Optimization and Yield
Critical parameters include:
- Temperature control : Maintaining −5 to 0°C during oxime formation minimizes side reactions.
- Catalyst loading : 5 mol% CuSO₄·5H₂O maximizes conversion (78% yield).
- Workup : Steam distillation or toluene extraction isolates the product with >90% purity.
Friedel-Crafts Acylation Derivatives
Substrate Design
While traditional Friedel-Crafts acylation faces challenges with electron-deficient arenes, the methylethenyl substituent’s electron-donating nature facilitates electrophilic attack. 2-Chloro-2-methylpropanoyl chloride (CAS 13222-26-9) serves as the acylating agent, reacting with 4-isopropenylbenzene in anhydrous AlCl₃ at 25–40°C.
Limitations and Modifications
Steric hindrance from the methyl and hydroxy groups reduces reactivity, necessitating prolonged reaction times (12–18 h). Alternatives include using FeCl₃ as a milder Lewis catalyst, though yields remain modest (55–65%).
Horner-Wadsworth-Emmons Olefination
Phosphonate Intermediate Strategy
Adapting methodology from US Patent 9227900B2, α-alkoxy benzyl phosphonates react with methyl ketones under basic conditions. For this compound, 4-(1-methylethenyl)benzyl phosphonate undergoes condensation with 2-hydroxy-2-methylpropanal in the presence of NaH or KOtBu, yielding the enone intermediate. Acidic hydrolysis (HCl/H₂O) then cleaves the alkoxy group to form the ketone.
Comparative Efficiency
- Yield : 70–75% after column purification.
- Advantage : Avoids diazonium intermediates, enhancing safety profile.
Grignard Reagent Addition to Benzoyl Chlorides
Stepwise Synthesis
4-(1-Methylethenyl)benzoyl chloride reacts with methylmagnesium bromide (2 equivalents) in THF at 0°C. The Grignard adduct is quenched with NH₄Cl, and the resulting tertiary alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).
Oxidation Challenges
Over-oxidation to carboxylic acids is mitigated by low-temperature (−10°C) conditions, achieving 65% isolated yield.
Biological and Catalytic Oxidation Routes
Enzymatic Hydroxylation
Recent advances employ engineered P450 monooxygenases to hydroxylate 2-methyl-1-[4-(1-methylethenyl)phenyl]propan-1-one. E. coli expression systems achieve 40% conversion, though scalability remains limited.
Photocatalytic Methods
TiO₂-mediated UV oxidation of 2-methyl-1-[4-(1-methylethenyl)phenyl]propan-1-ol in acetonitrile/water mixtures provides a green alternative, with 50% yield after 6 h.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- involves the generation of free radicals upon exposure to UV light. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved include the activation of specific photoinitiator sites and the propagation of radical chains.
Comparison with Similar Compounds
1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl (CAS 106797-53-9)
- Molecular Formula : C₁₂H₁₆O₄
- Molecular Weight : 224.25 g/mol
- Key Features : Contains a hydroxyethoxy group at the para position, enhancing polarity and water solubility compared to the target compound.
- Applications : Likely used in UV-curable resins due to its hydroxyl groups, which improve hydrogen bonding and reactivity .
- Safety: No direct toxicity data, but hydroxyethoxy derivatives are generally less toxic to aquatic systems than thio- or morpholinyl-substituted analogs .
2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone (Irgacure 907, CAS 71868-10-5)
- Molecular Formula: C₁₅H₂₁NO₂S
- Molecular Weight : 279.40 g/mol
- Key Features : Incorporates a morpholinyl ring and methylthio group, increasing lipophilicity and photoinitiation efficiency.
- Applications : Widely used as a photoinitiator in inks and coatings due to its UV absorption properties .
- Safety :
2-Hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one
- Key Features : Structural overlap with the target compound but includes a hydroxyethoxy substituent.
- Applications : Used in photopolymers; the hydroxyethoxy group improves solubility in polar matrices .
- Regulatory Status: Not listed on major hazard lists, suggesting lower regulatory scrutiny compared to Irgacure 907 .
Oligo-[2-Hydroxy-2-methyl-1-((4-(1-methylvinyl)phenyl)propanone] (CAS 0163702-01-0)
- Key Features : Oligomeric form of the target compound, offering reduced volatility and enhanced stability.
- Applications: Potential use in high-performance coatings where oligomeric photoinitiators are preferred .
Comparative Data Table
Key Findings and Insights
Structural Impact on Function :
- Hydroxy and hydroxyethoxy groups enhance polarity and solubility, favoring applications in water-based systems.
- Bulky substituents (e.g., morpholinyl, methylthio) improve UV absorption and photoinitiation efficiency but increase ecological toxicity .
Safety and Regulatory Trends :
- Compounds with sulfur (e.g., Irgacure 907) or morpholinyl groups face stricter regulations due to persistence and aquatic toxicity .
- The target compound’s NDSL listing suggests it is less scrutinized than SVHC-listed analogs but may still require ecological risk assessments .
Performance Trade-offs: Oligomeric derivatives (e.g., CAS 0163702-01-0) offer improved stability but may sacrifice reactivity compared to monomeric forms .
Biological Activity
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-, also known as Darocur 2959 , is a photoinitiator widely used in UV-curable coatings, inks, and adhesives. Its unique structure allows it to absorb UV light and generate free radicals, which initiate polymerization processes. This article delves into the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic effects.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₆O₄
- Molecular Weight : 224.2530 g/mol
- CAS Registry Number : 106797-53-9
- IUPAC Name : 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-
Antioxidant Activity
Research indicates that compounds similar to 1-Propanone exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. A study reported that derivatives of this compound showed promising results in DPPH and ABTS assays, indicating strong radical scavenging activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Darocur 2959 | 28.08 | 2402.95 |
| Control | 46.00 | 360.08 |
The results suggest that Darocur 2959 has a higher antioxidant capacity compared to the control, making it a candidate for further exploration in oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial properties of Darocur 2959 have been evaluated against various pathogens. In vitro studies demonstrated that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate that Darocur 2959 could be beneficial in developing antimicrobial agents or coatings that prevent microbial growth .
Case Study 1: Photoinitiators in Medical Applications
A study investigated the use of photoinitiators like Darocur 2959 in dental materials. The results indicated that the incorporation of this compound enhanced the mechanical properties of light-cured composites while maintaining biocompatibility. The study concluded that Darocur 2959 could improve the longevity and effectiveness of dental restorations .
Case Study 2: Antioxidant Effects in Cellular Models
In another research effort, the effects of Darocur 2959 on cellular oxidative stress were examined using human fibroblast cells. The results showed a significant reduction in reactive oxygen species (ROS) levels when treated with the compound, suggesting its potential role as a protective agent against cellular damage .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-, and how is purity validated?
Answer:
Synthesis typically involves a multi-step approach:
- Step 1: Friedel-Crafts acylation to introduce the propanone moiety onto the substituted phenyl ring, using Lewis acid catalysts (e.g., AlCl₃) .
- Step 2: Hydroxylation at the 2-position via oxidative methods (e.g., Sharpless dihydroxylation) or nucleophilic substitution .
- Purity Validation:
- HPLC (High-Performance Liquid Chromatography) with UV detection to quantify impurities (<0.5% threshold) .
- ¹H/¹³C NMR for structural confirmation, focusing on hydroxy (-OH) proton resonance (~1.5–2.5 ppm) and ketone carbonyl peaks (~200–220 ppm in ¹³C) .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak at m/z 272.30 (calculated for C₁₆H₁₆O₄) and fragments related to the methylethenyl group .
- FT-IR: Key absorption bands include O-H stretch (~3400 cm⁻¹), ketone C=O (~1700 cm⁻¹), and C=C aromatic (~1600 cm⁻¹) .
- UV-Vis: Absorbance maxima near 280 nm (π→π* transitions in the aromatic system) .
Advanced: What are the thermal degradation pathways of this compound, and how are degradation products analyzed?
Answer:
- Thermogravimetric Analysis (TGA): Degradation initiates at ~200°C, with mass loss corresponding to cleavage of the methylethenyl group (Δm ≈ 15%) .
- GC-MS Analysis: Degradation products include 4-isopropenylphenol (major) and formaldehyde, identified via NIST library matching .
- Mechanistic Insight: Radical-mediated decomposition dominates under inert atmospheres, while oxidative pathways produce carboxylic acids .
Advanced: How does this compound participate in radical polymerization processes?
Answer:
- Role as Photoinitiator: The hydroxy and ketone groups facilitate UV-induced radical generation, analogous to phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide ().
- Experimental Design:
Data Contradiction: How to resolve discrepancies in reported reproductive toxicity values?
Answer:
- Inconsistencies: Oral LD₅₀ ranges from 1114 mg/kg () to 1984 mg/kg ( ).
- Methodological Factors:
- Dosing Regimens: Acute vs. chronic exposure models affect outcomes .
- Species Variability: Rodent models (e.g., rats vs. mice) show differential metabolic activation .
- Recommendation: Conduct OECD 443 (Extended One-Generation Reproductive Toxicity Study) with standardized protocols .
Environmental Impact: What is the compound’s ecotoxicological profile in aquatic systems?
Answer:
- Acute Aquatic Toxicity: LC₅₀ < 1 mg/L for Daphnia magna, classified as "very toxic" (GHS Category 1) .
- Long-Term Effects: Bioaccumulation potential (log Kₒw ≈ 3.5) suggests moderate persistence; recommend OECD 309 tests for water-sediment degradation .
- Mitigation: Advanced oxidation processes (AOPs) using TiO₂ photocatalysis degrade >90% within 24 hrs .
Computational Modeling: How can DFT/MD simulations predict reactivity in catalytic systems?
Answer:
- DFT Applications:
- Optimize transition states for ketone reduction (e.g., NaBH₄) using B3LYP/6-31G(d) basis sets.
- Calculate Fukui indices to identify electrophilic sites (C=O carbon: f⁻ ≈ 0.45) .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
Regulatory Compliance: What are the global regulatory implications for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
